molecular formula C4H9O5P B573611 Methyl phosphonopropanoate CAS No. 174276-11-0

Methyl phosphonopropanoate

Cat. No.: B573611
CAS No.: 174276-11-0
M. Wt: 168.085
InChI Key: FOZXLPLPOJDCQT-UHFFFAOYSA-N
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Description

Methyl phosphonopropanoate is an organophosphorus compound with the molecular formula C4H9O5P It is a derivative of phosphonic acid and is characterized by the presence of a phosphonate group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phosphonopropanoate can be synthesized through several methods. One common route involves the reaction of methanol with 3-phosphonopropionic acid. The reaction is typically carried out at room temperature, where methanol and 3-phosphonopropionic acid are mixed and stirred for several days. The methanol is then evaporated to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl phosphonopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require acidic or basic catalysts to facilitate the exchange of functional groups.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Methyl phosphonopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl phosphonopropanoate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or by forming stable complexes with the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

  • Ethyl phosphonopropanoate
  • Propyl phosphonopropanoate
  • Butyl phosphonopropanoate

Comparison: Methyl phosphonopropanoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to ethyl, propyl, and butyl phosphonopropanoates, the methyl derivative has a lower molecular weight and different physical properties, such as boiling and melting points. These differences can affect its suitability for various applications, making it a preferred choice in certain chemical syntheses and industrial processes .

Properties

IUPAC Name

(3-methoxy-3-oxopropyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-9-4(5)2-3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZXLPLPOJDCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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